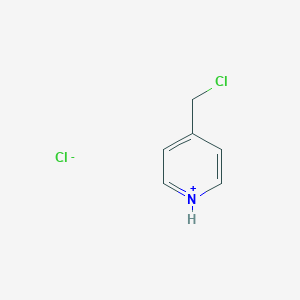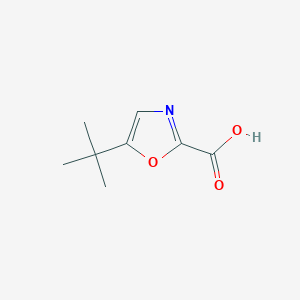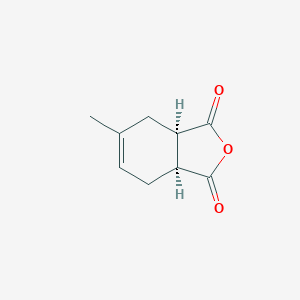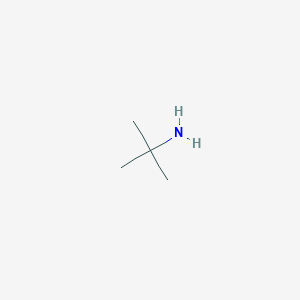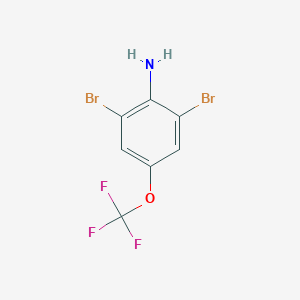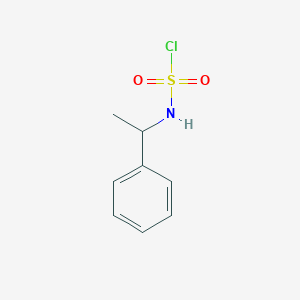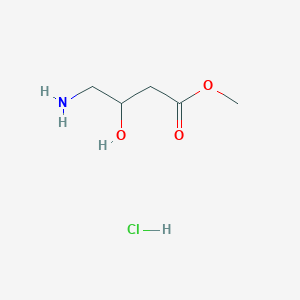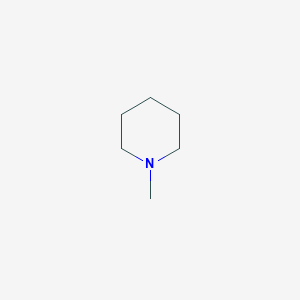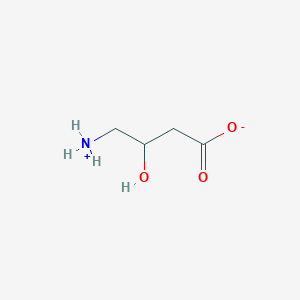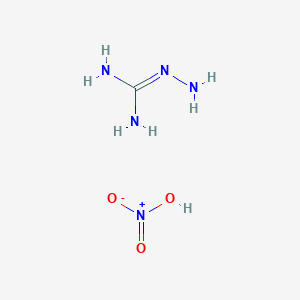
Nitrate d'aminoguanidine
Vue d'ensemble
Description
Aminoguanidine nitrate is a nitrogen-containing compound that has been studied for its potential to act as an antioxidant and free radical scavenger. It is a synthetic derivative of guanidine, a compound found in nature. Aminoguanidine nitrate has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in both scientific research and clinical applications.
Applications De Recherche Scientifique
Composé riche en azote à haute énergie
Le nitrate d'aminoguanidine (ANQ) est un composé riche en azote à haute énergie avec de bonnes propriétés de détonation et de faibles sensibilités . Il ne possède qu'un atome de carbone central avec trois petits groupes autour de lui, dont un groupe amino, un groupe hydrazine et un groupe nitroxyde . Cela en fait un composant précieux dans le domaine des matériaux énergétiques .
Diverses réactions
L'ANQ peut subir diverses réactions, notamment la réaction de réduction, la réaction d'acylation, la réaction de salification, la réaction de coordination, la réaction de condensation d'aldimine, la réaction de cyclisation et la réaction d'azide . Ces réactions peuvent être utilisées pour obtenir intentionnellement de nombreux nouveaux composés énergétiques .
Synthèse de composés biologiquement actifs précieux
L'ANQ a joué un rôle important dans la synthèse de composés biologiquement actifs précieux, tels que les pesticides et les médicaments . Cela en fait un composé polyvalent dans le domaine de la chimie bioorganique et de la biochimie .
Application dans les matériaux riches en azote à haute énergie
Ces dernières années, l'ANQ a suscité un intérêt significatif dans le domaine des matériaux riches en azote à haute énergie . Sa structure moléculaire simple, ne contenant qu'un groupe amino, un groupe hydrazino et un groupe nitro autour de l'atome de carbone central, la rend idéale pour cette application .
Synthèse de nouveaux matériaux énergétiques
Les sels de nitrate et de perchlorate de la 1-amino-3-nitroguanidine ont été synthétisés par protonation de l'ANQ avec de l'acide nitrique à 40 % et de l'acide perchlorique à 60 %, respectivement
Mécanisme D'action
Target of Action
Aminoguanidine nitrate, also known as Pimagedine , primarily targets diamine oxidase and nitric oxide synthase . These enzymes play crucial roles in various biological processes, including the regulation of nitric oxide (NO) production .
Mode of Action
Aminoguanidine nitrate acts as an inhibitor of diamine oxidase and nitric oxide synthase . By inhibiting these enzymes, it modulates the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes .
Biochemical Pathways
The inhibition of diamine oxidase and nitric oxide synthase by aminoguanidine nitrate impacts the nitrogen cycle , a complex interplay among many microorganisms catalyzing different reactions . This cycle involves the reduction of atmospheric molecular nitrogen to ammonia, a biologically useful reduced form incorporated into amino acids and other vital compounds .
Pharmacokinetics
The pharmacokinetics of aminoguanidine nitrate is dependent on renal function . In a study, it was administered intraperitoneally twice daily at a dose of 50 mg/kg body weight . It was readily absorbed, peaked in plasma at 0.5 hr, and had a half-life of 1.88 hr .
Result of Action
The inhibition of diamine oxidase and nitric oxide synthase by aminoguanidine nitrate results in the reduction of nitric oxide (NO) production . This can have significant effects on various physiological processes, including vasodilation, immune response, and neurotransmission .
Action Environment
Aminoguanidine nitrate is an oxidizing solid . It may intensify fire and cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound in a well-ventilated area, away from heat and combustible materials .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Oxidizing solids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Aminoguanidine nitrate has been shown to have anti-inflammatory and radical scavenging properties . It acts as an inhibitor of inducible nitric oxide synthase (iNOS), reducing levels of advanced glycation end products (AGEs) through interacting with 3-deoxyglucosone, glyoxal, methylglyoxal, and related dicarbonyls .
Cellular Effects
Aminoguanidine nitrate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce systemic and lung inflammation induced by lipopolysaccharide in rats . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of aminoguanidine nitrate involves its interaction with biomolecules and its influence on enzyme activity. It inhibits NO synthase, particularly the inducible NO synthase isoform, making aminoguanidine nitrate an important pharmacological tool . It also exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminoguanidine nitrate have been observed to change over time. For example, it has been shown to reduce oxidant markers, inflammatory cytokines, and lung pathological changes, while increasing antioxidants and anti-inflammatory cytokines .
Dosage Effects in Animal Models
The effects of aminoguanidine nitrate vary with different dosages in animal models. For instance, in studies involving rats, it has been shown to have significant effects on systemic and lung inflammation at certain dosages .
Metabolic Pathways
Aminoguanidine nitrate is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Aminoguanidine nitrate is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of aminoguanidine nitrate and its effects on activity or function have been studied. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-aminoguanidine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGFHEJUUBDCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065032 | |
| Record name | Aminoguanidinium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Aminoguanidine nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20216 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10308-82-4 | |
| Record name | Aminoguanidine nitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoguanidine nitrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminoguanidinium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminoguanidinium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

